2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a novel compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring, a sulfamoylphenyl group, and a cyclopenta[b]thiophene moiety. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the sulfamoylphenyl group and the cyclopenta[b]thiophene moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown promise in several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of specific enzymes and proteins. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has applications in the industry as a precursor for the synthesis of various materials .
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and proteins by binding to their active sites. This inhibition can lead to the suppression of specific biological pathways, resulting in the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application of the compound .
Comparison with Similar Compounds
When compared to similar compounds, 2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique structure and potential applications. Similar compounds include other pyrrole derivatives and cyclopenta[b]thiophene-based molecules. the presence of the sulfamoylphenyl group in this compound provides it with distinct properties and potential advantages in various applications .
Properties
Molecular Formula |
C20H21N3O3S2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3S2/c21-28(25,26)15-8-6-14(7-9-15)10-11-22-19(24)18-16-4-3-5-17(16)27-20(18)23-12-1-2-13-23/h1-2,6-9,12-13H,3-5,10-11H2,(H,22,24)(H2,21,25,26) |
InChI Key |
IPLODTNLZZJBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)N4C=CC=C4 |
Origin of Product |
United States |
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